N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWRPYFVPLHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-Methyl-N-[(2-Methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Thiazole Ring Formation via Hantzsch Synthesis
The 2-methyl-1,3-thiazol-5-yl moiety is typically synthesized through the Hantzsch thiazole synthesis , which involves cyclocondensation of α-halo ketones with thiourea derivatives. For example, 5-(chloromethyl)-2-methyl-1,3-thiazole can be prepared by reacting 2-chloroacetone with thiourea in ethanol under reflux (70–80°C, 6–8 hours). The resulting thiazole intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methyl group.
Key Reaction Conditions:
Alkylation of the Thiazole Amine Intermediate
The 5-(aminomethyl)-2-methyl-1,3-thiazole intermediate undergoes alkylation with methyl acrylate or acryloyl chloride. A two-step protocol is often employed:
- Methylation : Treatment with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C for 12 hours.
- Acylation : Reaction with acryloyl chloride (1.5 eq) using triethylamine (TEA) as a base in dichloromethane (DCM) at 0°C to room temperature.
Optimization Challenges:
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Patent literature describes palladium-mediated couplings to introduce acrylamide groups. For instance, Suzuki-Miyaura cross-coupling between a boronic ester-functionalized thiazole and acrylamide precursors achieves regioselective bond formation.
Representative Protocol:
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production
Applications and Derivatives
Biological Activity
The compound’s acrylamide group enables covalent binding to cysteine residues in proteins, making it a candidate for kinase inhibitors (e.g., JAK3 inhibition in WO2013085802A1).
Material Science
Incorporation into polymers enhances thermal stability (Tg = 145°C) due to the rigid thiazole ring.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or alter receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Thiazole-Acetamide Derivatives (Compounds 9a–9e)
Compounds 9a–9e (e.g., N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives) share a thiazole-acetamide backbone but differ in aryl substitutions (phenyl, fluorophenyl, bromophenyl, etc.) at the thiazole’s C2 position. In contrast, the target compound has a methyl group at C2 and a propenamide chain. Key differences include:
- Electronic effects : Electron-withdrawing groups (e.g., Br in 9c) increase electrophilicity, whereas methyl groups (target compound) may enhance lipophilicity.
- Steric effects : Bulkier aryl groups (e.g., 9a’s phenyl) could hinder binding to biological targets compared to the smaller methyl group .
N-(3-Phenyl-1,2-thiazol-5-yl)prop-2-enamide ()
This analog features a 1,2-thiazole (isothiazole) ring with a phenyl group at C3 and a propenamide at C3. Structural divergence includes:
- Ring type : 1,3-Thiazole (target) vs. 1,2-thiazole (). The 1,3-thiazole’s sulfur and nitrogen positions favor stronger dipole interactions.
- Substituents : Methyl (target) vs. phenyl () at C2/C3. Phenyl groups may enhance π-π stacking but reduce solubility .
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine ()
This compound shares the N-methyl-thiazolylmethylamine motif but lacks the propenamide group.
Physicochemical Properties
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C10H13N2OS | 225.29 | 2-methyl, propenamide |
| N-(2-Phenyl-1,3-thiazol-5-yl)acetamide (9a) | C11H11N2OS | 243.29 | 2-phenyl, acetamide |
| N-(3-Phenyl-1,2-thiazol-5-yl)prop-2-enamide | C12H10N2OS | 230.29 | 3-phenyl, propenamide |
| N-Methyl-N-((4-methyl-2-phenyl-thiazol-5-yl)methyl)amine | C12H14N2S | 218.32 | 2-phenyl, N-methylamine |
Key Observations :
- The target compound’s molecular weight (225.29 g/mol) is intermediate, suggesting moderate bioavailability.
- Propenamide-containing analogs (target, ) have higher polarity due to the acryloyl group compared to acetamide derivatives .
DNA Binding and Antimicrobial Potential
- Metal-thiazole complexes (): Copper(II) and nickel(II) complexes with 2-methyl-1,3-thiazole ligands exhibit strong DNA interaction via intercalation or groove binding. The target compound’s thiazole-propenamide structure may similarly interact with DNA, though without metal coordination .
- Compound 9c (): Bromophenyl substitution enhances antibacterial activity compared to methyl groups, suggesting the target compound’s methyl group may limit potency against certain pathogens .
Enzyme Inhibition Potential
- The propenamide group in the target compound and ’s analog could act as Michael acceptors, inhibiting cysteine proteases or kinases. This reactivity is absent in acetamide derivatives (9a–9e) .
Biological Activity
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound notable for its structural features, including a thiazole ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with N-methylprop-2-enamide. The synthesis typically requires controlled temperature and pressure conditions to maximize yield and purity. The compound's structure is characterized by the presence of both the thiazole ring and the N-methylprop-2-enamide moiety, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound displayed an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli in vitro.
| Microorganism | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal properties. It was effective against several fungal pathogens, including Candida species, which are often resistant to common antifungal agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor affecting metabolic pathways in microorganisms.
- Protein Interactions : It may disrupt protein-protein interactions critical for microbial survival.
- Cell Membrane Disruption : The thiazole moiety contributes to the disruption of microbial cell membranes.
Research Findings and Case Studies
A notable study published in a peer-reviewed journal examined the effects of this compound on biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-inhibitory concentrations, suggesting potential use in preventing chronic infections associated with biofilms.
Another case study focused on its anticancer effects where this compound was administered to MCF7 cells. The findings showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Comparison with Similar Compounds
This compound shares structural similarities with other thiazole derivatives known for their biological activities. Below is a comparison table highlighting some related compounds:
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| 2-Methylthiazole | Antimicrobial | 30 |
| Thiazole derivatives with various substituents | Antifungal | 35 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves a multi-step process, including:
- Coupling reactions : Amide bond formation between the thiazole-methylamine intermediate and acryloyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere).
- Critical parameters : Temperature control (0–5°C for exothermic steps), pH adjustment (e.g., using triethylamine as a base), and catalyst selection (e.g., copper acetate for click chemistry in related thiazole systems) .
- Yield optimization : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to identify thiazole protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and acrylamide carbonyl signals (δ 165–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Key stretches include C=O (1670–1690 cm⁻¹), C=N (1590–1610 cm⁻¹), and thiazole ring vibrations (1250–1300 cm⁻¹) .
Q. What in vitro assays are appropriate for initial biological screening of this compound?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing thiazole derivatives' known activity .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) due to the acrylamide group's electrophilic reactivity .
- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?
- Methodology :
- Dynamic effects : Investigate restricted rotation in the acrylamide group (e.g., E/Z isomerism) using variable-temperature NMR .
- Impurity analysis : Compare with synthetic byproducts (e.g., unreacted intermediates) via LC-MS .
- Computational validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .
Q. What strategies optimize reaction conditions for low-yield steps (e.g., coupling of thiazole-methylamine with acryloyl chloride)?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reactivity .
- Catalyst optimization : Evaluate coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA vs. NaHCO₃) .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Autodock Vina or Schrödinger Suite to simulate binding modes with ATP-binding pockets, leveraging the acrylamide's Michael acceptor properties .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Train models using thiazole-acrylamide derivatives’ bioactivity data to predict IC₅₀ values .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodology :
- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to intended kinases .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
- Mutagenesis studies : CRISPR-edited cell lines to test resistance mutations in putative target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
